ヘキセストロール

概要

説明

- 歴史的に、エストロゲン補充療法やホルモン依存性癌や婦人科疾患の治療に用いられていました。 ほとんど販売されていません .

- ヘキセストロールは、経口、舌下(舌の下)、または筋肉内注射で投与できます。 ヘキセストロールジアセテート(シンテストロール)やヘキセストロールジプロピオネート(ヘキサノエストロール)などのエステルとして製剤化されてきました .

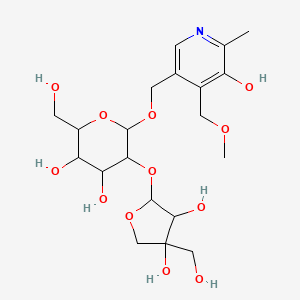

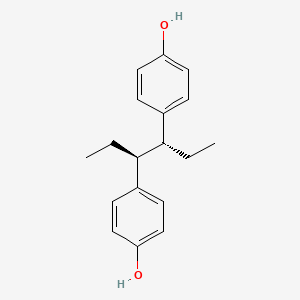

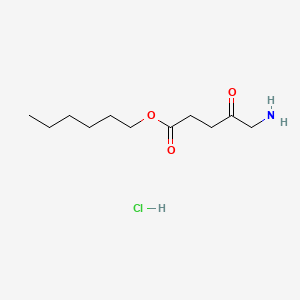

ヘキセストロール: (化学式: CHO) は、シネストロール、シノエストロール、エストリファール、エストロナルなどの他の名称でも知られています。

作用機序

- ヘキセストロールは、主にエストロゲン受容体(ER)、特にERαとERβに結合することによって効果を発揮します。

- 関与する正確な分子標的と経路は完全に解明されていませんが、ERに対するその親和性は、エストラジオールの親和性と比較して同等またはわずかに高いです。

- 他の強力なエストロゲンと同様に、ヘキセストロールは、げっ歯類において子宮内膜の増殖と乳腺の発達を誘発します .

類似の化合物との比較

- ヘキセストロールは、ジエチルスチルベストロールと並んで、最も強力なエストロゲンの1つと考えられています。

- 類似の化合物には、ジエチルスチルベストロール(構造的に関連する)や、研究や医学で使用されている他の合成エストロゲンが含まれます .

科学的研究の応用

Chemistry: Hexestrol serves as a valuable synthetic estrogen for studying estrogen-related processes and reactions.

Biology: Researchers use hexestrol to investigate estrogen receptor (ER) signaling pathways and cellular responses.

Medicine: Although its clinical use has declined, hexestrol’s historical applications in hormone replacement therapy and cancer treatment remain relevant for scientific exploration.

生化学分析

Biochemical Properties

Hexestrol has approximately 302% and 234% of the affinity of estradiol for the estrogen receptors (ERs) ERα and ERβ, respectively . The affinity of hexestrol for the ERs is said to be similar to or slightly higher than that of estradiol . Hexestrol interacts with several enzymes and proteins, including Aldo-keto reductase family 1 member C1, Estrogen receptor alpha, Nuclear receptor subfamily 1 group I member 2, and Nuclear receptor subfamily 1 group I member 3 .

Cellular Effects

Hexestrol has a complex role in cellular processes. When bound to mitochondria, it promotes glycolysis . When located in the cytosol, it has adverse effects on the female reproductive system . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of hexestrol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Temporal Effects in Laboratory Settings

The effects of hexestrol change over time in laboratory settings. A study over a period of 27 months showed that hexestrol has a significant impact on the reproductive organs of mice .

Dosage Effects in Animal Models

The effects of hexestrol vary with different dosages in animal models. For instance, hexestrol induces mammary gland development in rodents similarly to other estrogens . High doses can lead to degeneration of spermatocytes and cause infertility in male rabbits .

Metabolic Pathways

Hexestrol is involved in several metabolic pathways. It is metabolized to reactive forms, and DNA binding has been demonstrated both in vitro and in vivo . The oxidative metabolism of hexestrol indicates reactive intermediates .

Transport and Distribution

Hexestrol is transported and distributed within cells and tissues. It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Subcellular Localization

It is known that hexestrol is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

準備方法

- ヘキセストロールはさまざまな経路で合成できますが、正確な工業生産方法は広く文書化されていません。

- 一般的な合成経路の1つは、フェノールと4-ブロモブチリルブロミドを反応させて、続いて還元してヘキセストロールを生成する反応を伴います .

化学反応の分析

- ヘキセストロールは、酸化、還元、置換など、フェノール化合物に関連する典型的な反応を起こします。

- 一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、酸触媒が含まれます。

- これらの反応から生成される主な生成物には、官能基が修飾されたヘキセストロールの誘導体が含まれます。

科学研究への応用

化学: ヘキセストロールは、エストロゲン関連のプロセスと反応を研究するための貴重な合成エストロゲンとして役立ちます。

生物学: 研究者はヘキセストロールを使用して、エストロゲン受容体(ER)シグナル伝達経路と細胞応答を調査します。

医学: 臨床使用は減少していますが、ヘキセストロールの歴史的なホルモン補充療法や癌治療への応用は、科学的探求のために依然として関連性があります。

類似化合物との比較

- Hexestrol is considered one of the most potent estrogens, alongside diethylstilbestrol.

- Similar compounds include diethylstilbestrol (structurally related) and other synthetic estrogens used in research and medicine .

特性

CAS番号 |

84-16-2 |

|---|---|

分子式 |

C18H22O2 |

分子量 |

270.4 g/mol |

IUPAC名 |

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1 |

InChIキー |

PBBGSZCBWVPOOL-QNSVNVJESA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

異性体SMILES |

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

正規SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

外観 |

Solid powder |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

melting_point |

185-188 °C CRYSTALS; MP: 137-139 °C /DIACETATE/ CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ |

Key on ui other cas no. |

84-16-2 5635-50-7 |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)